5-(3-(benzyloxy)-4-methylphenyl)oxazole

Medicinal chemistry Chemical procurement Building block quality

5-(3-(Benzyloxy)-4-methylphenyl)oxazole (CAS 2379322-63-9) delivers a substitution pattern unavailable in simpler 5-phenyloxazole building blocks. The meta-benzyloxy/para-methyl combination provides a unique lipophilic profile (XLogP 3.8) for kinase, nuclear receptor, or GPCR allosteric site SAR. The benzyloxy handle enables divergent library synthesis (ether/ester/sulfonate) from a single batch. Certified 98% purity gives a 60% reduction in impurity burden vs. 95% generic analogs, minimizing false-positive triage in high-throughput screens. Researchers targeting hydrophobic binding clefts gain a strategic intermediate with proven scaffold versatility—request evaluation quantities today.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
CAS No. 2379322-63-9
Cat. No. B6294356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-(benzyloxy)-4-methylphenyl)oxazole
CAS2379322-63-9
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN=CO2)OCC3=CC=CC=C3
InChIInChI=1S/C17H15NO2/c1-13-7-8-15(17-10-18-12-20-17)9-16(13)19-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3
InChIKeyZVKPWIZEGBPEFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-(Benzyloxy)-4-methylphenyl)oxazole (CAS 2379322-63-9): A Specialized 5-Phenyloxazole Scaffold for Medicinal Chemistry and Agrochemical Discovery


5-(3-(Benzyloxy)-4-methylphenyl)oxazole (CAS 2379322-63-9) is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 3-benzyloxy-4-methylphenyl moiety . It belongs to the broader class of substituted 5-phenyloxazoles, a privileged scaffold in medicinal chemistry with documented applications across anti-inflammatory, antimicrobial, kinase inhibition, and herbicidal safener discovery programs [1]. The compound is commercially available as a research chemical at 98% purity , positioning it as a viable building block for structure-activity relationship (SAR) studies and lead optimization campaigns.

Why Generic 5-Phenyloxazole Analogs Cannot Substitute for 5-(3-(Benzyloxy)-4-methylphenyl)oxazole in SAR-Driven Discovery


The 5-phenyloxazole scaffold exhibits profound sensitivity to substitution pattern on the pendant phenyl ring. Substitution at the meta and para positions with distinct electronic and steric features—specifically a benzyloxy group at the 3-position and a methyl group at the 4-position—generates a unique physicochemical profile that cannot be replicated by commercially available simpler analogs such as 5-phenyloxazole (CAS 1006-68-4) or 2-(4-methylphenyl)-4-phenyl-1,3-oxazole [1]. Literature precedent in related oxazole series demonstrates that even single-atom substitutions (e.g., hydroxyl to benzyloxy) can shift selectivity indices by orders of magnitude [2], while computational studies reveal that methyl substitution alters frontier molecular orbital energies in ways that directly impact reactivity and target engagement [3]. Generic substitution with uncharacterized analogs therefore introduces unacceptable risk of SAR discontinuity.

5-(3-(Benzyloxy)-4-methylphenyl)oxazole: Head-to-Head Comparative Evidence for Informed Scientific Procurement


Vendor Purity Differential: 98% Guaranteed Versus 95% Typical for Analogous Phenyloxazole Building Blocks

In the commercial landscape of substituted oxazole building blocks, purity specifications vary meaningfully across vendors and structural analogs. 5-(3-(Benzyloxy)-4-methylphenyl)oxazole is offered at a certified purity of 98% . For structurally analogous compounds such as 5-(5-Benzyloxy-2-bromophenyl)-1,3-oxazole, standard commercial purity is typically 95% . This 3% absolute difference in purity specification translates to a 60% reduction in total impurity burden (2% impurities versus 5% impurities), a factor directly relevant to reproducibility in dose-response assays and crystallization studies.

Medicinal chemistry Chemical procurement Building block quality

Computed Lipophilicity Differentiation: Predicted XLogP of 3.8 Distinguishes This Scaffold from Less Hydrophobic Phenyloxazole Analogs

Predicted physicochemical properties differentiate 5-(3-(benzyloxy)-4-methylphenyl)oxazole from simpler phenyloxazole scaffolds. The target compound has a calculated XLogP of 3.8 and four rotatable bonds, contributing to a complexity score of 291 . By comparison, unsubstituted 5-phenyloxazole has a molecular weight of 145.16 g/mol and substantially lower predicted lipophilicity [1]. A study of structurally related 2-methyl-5-phenyloxazole reported calculated frontier orbital energies (EHOMO = -6.109 eV) that differ from the parent 5-phenyloxazole (EHOMO = -6.345 eV), demonstrating how methyl substitution modulates electronic properties [2].

ADME prediction Lipophilicity Drug design

Functional Synthetic Utility: Benzyloxy Group Serves as a Masked Phenol Handle for Divergent Late-Stage Functionalization

A key differentiating feature of 5-(3-(benzyloxy)-4-methylphenyl)oxazole is the presence of the benzyloxy protecting group, which can be selectively cleaved to reveal a free phenol for subsequent functionalization. This synthetic handle distinguishes it from simpler analogs such as 2-(4-methylphenyl)-4-phenyl-1,3-oxazole [1] or 3-p-tolylisoxazole [2], which lack this orthogonal reactive site. Literature precedent demonstrates that oxazole-benzamide inhibitors containing benzyloxymethyl groups exhibit potent anti-staphylococcal activity, with subsequent SAR expansion enabled by functional group manipulation at the benzyloxy position .

Synthetic methodology Late-stage diversification Medicinal chemistry

Spectroscopic Identifiability: Unique SMILES String Enables Unambiguous Compound Tracking in High-Throughput Screening Campaigns

Accurate compound registration and inventory management in large screening libraries requires unambiguous structural identifiers. 5-(3-(Benzyloxy)-4-methylphenyl)oxazole possesses a unique SMILES string (CC1=CC=C(C2=CN=CO2)C=C1OCC3=CC=CC=C3) and a precise molecular weight of 265.31 g/mol . These values distinguish it clearly from structurally similar commercial compounds such as 2-(4-methylphenyl)-5-phenyl-1,3-oxazole (MW 235.28 g/mol) [1] and 4-methylphenyl 5-phenyl-1,3-oxazol-4-yl sulfone (MW 299.35 g/mol) . The presence of zero hydrogen bond donors and three hydrogen bond acceptors further distinguishes its binding profile from hydroxyl-containing analogs.

Cheminformatics Compound registration High-throughput screening

Optimal Scientific and Industrial Application Scenarios for 5-(3-(Benzyloxy)-4-methylphenyl)oxazole Based on Verified Differentiation


Medicinal Chemistry SAR Campaigns Targeting Lipophilic Binding Pockets

Given its computed XLogP of 3.8 and molecular complexity score of 291 , 5-(3-(benzyloxy)-4-methylphenyl)oxazole is optimally suited for SAR exploration of targets with hydrophobic binding clefts—such as kinases, nuclear receptors, or GPCR allosteric sites. The scaffold's predicted lipophilicity positions it favorably for programs where membrane permeability and passive diffusion are critical to cellular activity, while the benzyloxy handle enables systematic probing of hydrogen bonding requirements upon deprotection.

Late-Stage Diversification Programs Requiring Orthogonal Functional Handles

The presence of a benzyloxy group—which can be selectively hydrogenolyzed to a free phenol—makes this compound a strategic choice for programs requiring divergent library synthesis from a common intermediate . This synthetic versatility contrasts with simpler phenyloxazole building blocks lacking this handle, enabling researchers to generate multiple analog series (ethers, esters, sulfonates) from a single procurement event.

High-Throughput Screening with Stringent Purity Requirements

For laboratories conducting high-throughput biochemical or cell-based screens where impurity-driven artifacts are a concern, the 98% certified purity of this compound provides a quantifiable advantage over structurally analogous building blocks offered only at 95% purity. The 60% relative reduction in impurity burden supports more reliable dose-response curve generation and reduces the likelihood of false-positive hit triage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-(benzyloxy)-4-methylphenyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.